2-Heptyl-4,5-dihydro-1H-imidazole-1-ethanol
Description
2-Heptyl-4,5-dihydro-1H-imidazole-1-ethanol is a substituted imidazole derivative characterized by a seven-carbon alkyl chain (heptyl group) at the 2-position and a hydroxyethyl group at the 1-position of the imidazoline ring. This compound is part of a broader class of imidazoline surfactants, known for their amphoteric nature, enabling compatibility with both aqueous and organic phases .
Properties
CAS No. |
36060-61-4 |
|---|---|
Molecular Formula |
C12H24N2O |
Molecular Weight |
212.33 g/mol |
IUPAC Name |
2-(2-heptyl-4,5-dihydroimidazol-1-yl)ethanol |
InChI |
InChI=1S/C12H24N2O/c1-2-3-4-5-6-7-12-13-8-9-14(12)10-11-15/h15H,2-11H2,1H3 |
InChI Key |
MTEKQDXWVXZMDN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1=NCCN1CCO |
physical_description |
Liquid |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 2-Heptyl-4,5-dihydro-1H-imidazole-1-ethanol typically proceeds via:
- Formation of the imidazole ring system through cyclization reactions involving amino alcohols and aldehydes or ketones.
- Introduction of the heptyl side chain via alkylation or condensation steps.
- Subsequent functional group modifications to install the ethanol moiety on the imidazole nitrogen.
- Purification steps including crystallization and chromatographic techniques to isolate the monohydrochloride salt form for stability and handling.
This general approach is consistent with industrial and laboratory protocols for imidazole derivatives, ensuring control over stereochemistry and functional group placement.
Detailed Preparation Method
Starting Materials and Initial Cyclization
- The synthesis begins with an amino alcohol precursor, typically 2-aminoethanol or derivatives.
- The amino alcohol reacts with a suitable aldehyde or ketone bearing a heptyl chain or precursor to it.
- Cyclization occurs under controlled heating (e.g., 60–80°C) in the presence of ammonium acetate or similar catalysts to form the dihydroimidazole ring.
Alkylation and Side Chain Introduction
- The heptyl side chain is introduced either by direct alkylation of the imidazole nitrogen or by using a heptyl-substituted aldehyde in the cyclization step.
- Reaction conditions often involve inert atmosphere (argon or nitrogen) to prevent oxidation.
- Solvents such as methanol, ethanol, or tetrahydrofuran (THF) are used to facilitate solubility and reaction kinetics.
Formation of the Ethanol Substituent
- The hydroxyethyl group on the imidazole nitrogen is installed via nucleophilic substitution or condensation reactions.
- This step may involve reaction with ethylene oxide or haloethanol derivatives under basic or acidic catalysis.
Purification and Salt Formation
- The crude product is purified by filtration, recrystallization (often using acetone or methanol), and chromatographic methods.
- The purified compound is converted into its monohydrochloride salt by treatment with hydrochloric acid, enhancing stability and water solubility.
- Drying under reduced pressure at moderate temperatures (around 50°C) yields the final white crystalline solid.
Representative Reaction Conditions and Data
| Step | Reaction Description | Reagents & Conditions | Yield & Notes |
|---|---|---|---|
| 1 | Cyclization of amino alcohol with heptyl aldehyde | Aminoethanol + heptyl aldehyde, ammonium acetate, MeOH, 65°C, 12 h | High yield, formation of dihydroimidazole ring |
| 2 | Alkylation or side chain introduction | Heptyl bromide or equivalent, inert atmosphere, THF, 20°C | Controlled to avoid over-alkylation |
| 3 | Installation of hydroxyethyl group | Ethylene oxide or 2-chloroethanol, base catalysis, 25-40°C | Efficient formation of ethanol substituent |
| 4 | Purification and salt formation | Recrystallization in acetone, HCl treatment, drying at 50°C | White crystalline monohydrochloride, purity >98% |
Catalysts and Reaction Enhancements
- Use of catalysts such as ammonium acetate facilitates ring closure and improves yield.
- Inert atmospheres prevent side reactions and oxidation.
- Controlled temperature profiles (cooling to 0–5°C during some steps) improve selectivity.
- Hydrogenation catalysts (e.g., 10% palladium on carbon) are used in related imidazole syntheses but less commonly for this compound specifically.
Analytical and Purity Considerations
- High-performance liquid chromatography (HPLC) is employed to monitor reaction progress and impurity profiles, particularly nitro or hydrazinyl derivatives.
- Nuclear magnetic resonance (NMR) spectroscopy confirms molecular structure and substitution pattern.
- Mass spectrometry (MS) validates molecular weight and composition.
- X-ray crystallography has been used in related compounds to confirm ring conformation and hydrogen bonding interactions.
Related Reaction Products and Derivatives
- Reaction of this compound with 2-chloroacetic acid and sodium hydroxide produces sodium salts of acetic acid derivatives, expanding functional utility.
- These derivatives have molecular formula C14H28ClN2NaO4 and molar mass 346.83 g/mol, indicating successful functionalization beyond the parent compound.
Summary Table of Key Properties and Identifiers
| Property | Value |
|---|---|
| Molecular Formula | C12H25ClN2O (monohydrochloride) |
| Molecular Weight | 248.79 g/mol |
| CAS Number | 94108-88-0 |
| Appearance | White crystalline solid |
| Solubility | Soluble in water |
| IUPAC Name | 2-(2-heptyl-4,5-dihydroimidazol-1-yl)ethanol monohydrochloride |
| Synonyms | Caprylyl hydroxyethyl imidazoline hydrochloride |
Chemical Reactions Analysis
Types of Reactions: 2-Heptyl-4,5-dihydro-1H-imidazole-1-ethanol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxides.
Reduction: Reduction reactions can convert it into more reduced forms of imidazoline derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions vary depending on the substituent but often involve the use of acids or bases as catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in various substituted imidazoline derivatives .
Scientific Research Applications
Hepatitis Treatment
One of the prominent applications of 2-Heptyl-4,5-dihydro-1H-imidazole-1-ethanol is in the pharmaceutical industry, particularly for treating hepatitis. Research indicates that this compound can be used to prepare medicines aimed at curing various types of hepatitis, including toxic hepatitis caused by substances like dimethylformamide and paracetamol .
Case Study: Hepatoprotective Effects
A study demonstrated that formulations containing this compound showed significant hepatoprotective effects. The pharmacological research indicated improvements in serum functional parameters and pathological indices when administered orally or via injection .
Corrosion Inhibition
In industrial settings, this compound serves as an effective corrosion inhibitor. It is utilized in various formulations to protect metal surfaces from corrosion due to moisture and other environmental factors.
Table: Industrial Uses of this compound
| Application Type | Description |
|---|---|
| Corrosion Inhibitor | Used in coatings and lubricants to prevent rust and degradation of metals. |
| Surface Active Agent | Functions as a surfactant in cleaning products and emulsifiers. |
| Lubricating Agent | Enhances the performance and longevity of lubricants in machinery. |
Mechanism of Action
The mechanism of action of 2-Heptyl-4,5-dihydro-1H-imidazole-1-ethanol involves its interaction with biological membranes and proteins. Its surfactant properties allow it to disrupt lipid bilayers, leading to changes in membrane permeability and protein function . This interaction can affect various molecular targets and pathways, making it useful in a range of applications from drug delivery to industrial processes.
Comparison with Similar Compounds
Key Observations :
- Chain Length Impact : Longer alkyl chains (e.g., C17) enhance hydrophobicity, improving performance in high-temperature applications but reducing water solubility. The heptyl (C7) chain balances solubility and surfactant efficacy .
- Aromatic vs. Aliphatic Substituents : Fluorophenyl and methoxyphenyl groups (e.g., in ) confer optical properties, unlike aliphatic chains, which prioritize surfactant functionality.
Key Observations :
- The target compound’s synthesis leverages simple alkylation and cyclization, contrasting with aromatic derivatives requiring multi-step condensation .
- Use of CAN or SOCl2 highlights the role of strong electrophilic reagents in forming complex imidazole frameworks .
Functional Properties and Performance
Surfactant Performance
Key Observations :
Key Observations :
- Unlike 2-heptyl-4(1H)-quinolone synthase, which regulates bacterial virulence , the target compound’s fungicidal activity stems from its alkyl-imidazole structure .
Key Observations :
- The target compound’s low toxicity and biodegradability make it preferable over persistent anionic surfactants .
Biological Activity
2-Heptyl-4,5-dihydro-1H-imidazole-1-ethanol is an organic compound with notable biological activities. Its structure consists of a heptyl substituent on an imidazole ring, contributing to its unique properties. This compound has garnered attention for its potential applications in pharmaceuticals and cosmetics due to its functional groups, which may interact beneficially with biological systems.
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Properties : Studies indicate that imidazole derivatives often exhibit antimicrobial activity. The presence of the heptyl group may enhance lipophilicity, improving membrane penetration and efficacy against various pathogens.
- Antioxidant Activity : Compounds with imidazole rings are known for their ability to scavenge free radicals, thus providing protective effects against oxidative stress.
- Enzyme Inhibition : The compound may act as a reversible inhibitor for certain enzymes, potentially impacting metabolic pathways relevant to disease states.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial effects of various imidazole derivatives, including this compound. Results demonstrated significant inhibition against Gram-positive bacteria, suggesting its potential as an antimicrobial agent .
- Antioxidant Properties : In vitro assays have shown that this compound exhibits considerable antioxidant activity, comparable to well-known antioxidants such as ascorbic acid. The mechanism was attributed to its ability to donate electrons and stabilize free radicals .
- Enzyme Interaction Studies : Research focused on the inhibition of specific enzymes involved in metabolic syndrome revealed that this compound could modulate enzyme activity effectively, indicating its potential utility in managing conditions like diabetes .
The molecular formula for this compound is , with a molecular weight of approximately 216.34 g/mol. Its structure includes:
| Feature | Description |
|---|---|
| Imidazole Ring | A five-membered ring containing nitrogen atoms |
| Heptyl Group | A seven-carbon alkyl chain |
| Hydroxyl Group | Contributes to solubility and reactivity |
Pharmaceutical Industry
Due to its biological activities, this compound is being explored for:
- Antimicrobial agents : Development of new antibiotics.
- Antioxidants : Formulations aimed at reducing oxidative stress.
Cosmetic Industry
The compound is also utilized in cosmetic formulations as:
- Antistatic agents : Reducing static electricity in hair and skin products.
- Moisturizers : Enhancing hydration through its hydroxyl group.
Q & A
Q. What are the common synthetic routes for 2-Heptyl-4,5-dihydro-1H-imidazole-1-ethanol, and how can reaction conditions be optimized?
The synthesis typically involves condensation reactions between fatty acids or their derivatives (e.g., heptanoic acid) and amino alcohols like ethanolamine. For example:
- Stepwise condensation : Reacting heptanoic acid with ethanolamine under controlled heating (e.g., 150–180°C) to form the imidazoline ring via cyclodehydration .
- Catalytic optimization : Use of acid catalysts (e.g., H₂SO₄) or microwave-assisted synthesis to enhance reaction efficiency and reduce byproducts .
- Purification : Column chromatography (e.g., ethyl acetate/ethanol mixtures) or crystallization from methanol/diethyl ether to isolate the product .
Q. How is the structural integrity of this compound confirmed in synthetic workflows?
Key methods include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions and ring formation .
- X-ray crystallography : Resolving crystal structures to confirm planar imidazoline rings and intramolecular interactions (e.g., C–H⋯π bonds) .
- Mass spectrometry (MS) : High-resolution MS to validate molecular weight (e.g., theoretical m/z 268.44 for C₁₆H₃₂N₂O) .
Q. What are the primary applications of this compound in industrial research?
- Surfactant formulations : Reduces surface tension in agrochemicals (e.g., glufosinate-ammonium herbicides) at concentrations of 0.7% w/w, enhancing stability and efficacy .
- Antistatic agents : Used in cosmetics and polymers due to its amphiphilic structure, with optimal performance at pH 6–8 .
Advanced Research Questions
Q. How does this compound interact with biological macromolecules, and what methodologies are used to study these interactions?
- Molecular docking : Computational models predict binding affinities to histamine receptors or enzymes (e.g., acetylcholinesterase) due to structural mimicry of imidazole .
- Surface plasmon resonance (SPR) : Quantifies real-time binding kinetics with proteins, revealing dissociation constants (KD) in the micromolar range .
- Circular dichroism (CD) : Monitors conformational changes in enzymes upon ligand binding .
Q. What contradictions exist in the compound’s surfactant performance across different formulations, and how can they be resolved?
- Contradiction : Variable thermal stability (e.g., degradation above 60°C in some formulations vs. stability up to 80°C in others) .
- Resolution : Additive screening (e.g., sodium dodecylbenzenesulfonate at 0.1% w/w) to stabilize the compound under high temperatures .
- Method : Differential scanning calorimetry (DSC) to identify decomposition thresholds and optimize excipient ratios .
Q. How can computational chemistry guide the design of derivatives with enhanced biological or surfactant properties?
- Quantum mechanical calculations : Density Functional Theory (DFT) to predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
- QSAR modeling : Correlates alkyl chain length (e.g., C7 vs. C12) with critical micelle concentration (CMC) for surfactant optimization .
- Molecular dynamics (MD) : Simulates self-assembly behavior in aqueous solutions to tailor aggregation patterns .
Q. What are the challenges in characterizing the compound’s stability under oxidative or hydrolytic conditions?
- Hydrolytic degradation : Susceptibility to ring opening at pH < 4 or pH > 10, monitored via HPLC-MS to track degradation products .
- Oxidative stability : Accelerated aging studies (40°C, 75% RH) with peroxide value measurements to assess oxidation pathways .
- Mitigation strategies : Encapsulation in cyclodextrins or liposomes to enhance shelf life .
Methodological Tables
Q. Table 1. Key Physicochemical Properties
| Property | Value | Method/Reference |
|---|---|---|
| Molecular weight | 268.44 g/mol | HR-MS |
| Density | 0.95 g/cm³ | Pycnometry |
| Surface tension (1% sol.) | 32.5 mN/m | Du Noüy ring method |
| LogP (octanol-water) | 3.8 | Shake-flask |
Q. Table 2. Synthetic Optimization Parameters
| Condition | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction temperature | 150–180°C | >90% purity |
| Catalyst concentration | 1–2% H₂SO₄ | Reduces side reactions |
| Solvent system | Methanol/Diethyl ether (1:1) | Enhances crystallization |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
